molecular formula C5H12N2O2S B1197671 Pyrrolidin-3-yl-methanesulfonic acid CAS No. 95596-30-8

Pyrrolidin-3-yl-methanesulfonic acid

Cat. No. B1197671
CAS RN: 95596-30-8
M. Wt: 164.23 g/mol
InChI Key: JFINOWIINSTUNY-UHFFFAOYSA-N
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Description

Pyrrolidin-3-yl-methanesulfonic acid is a chemical compound . It is also known as (Pyrrolidin-3-yl)methanesulfonic acid .


Synthesis Analysis

The synthesis of compounds related to this compound has been described in the literature. For instance, a highly efficient and stereoselective synthesis of a related compound was developed in 10 steps with an overall yield of 24% from readily available benzyloxyacetyl chloride .


Molecular Structure Analysis

The molecular weight of this compound is 165.21 . The InChI key is VSYIXNFGKAGJKY-UHFFFAOYSA-N . More detailed structural information can be found in the referenced sources .


Chemical Reactions Analysis

The pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The ring can be constructed from different cyclic or acyclic precursors, or functionalized if preformed .


Physical And Chemical Properties Analysis

The physicochemical parameters of pyrrolidine, a component of this compound, have been compared with the parent aromatic pyrrole and cyclopentane . More specific physical and chemical properties of this compound were not found in the retrieved sources.

Scientific Research Applications

  • Catalytic Activity : Pyrrolidin-3-yl-methanesulfonic acid derivatives exhibit excellent catalytic activity. For example, nicotinum methane sulfonate (1-methyl-2-(pyridin-3-yl)pyrrolidin-1-ium methanesulfonate), a derivative, shows significant catalytic activity in the synthesis of 2-amino-3-cyanopyridines (Tamaddon & Azadi, 2018).

  • Chemical Synthesis : It plays a role in the synthesis of various chemical compounds. For instance, reactions involving lithiated (phenylsulfonyl)methane with enantiomerically pure N-diphenylphosphinylaziridines result in the formation of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines (Craig, Jones, & Rowlands, 2000).

  • Electrochemical Applications : Derivatives of this compound are used in electrochemistry. For example, pyrrolidinium methanesulfonate in mixture with water is utilized as an electrolyte for supercapacitor applications, demonstrating good specific capacitances and high-rate cyclability (Anouti, Couadou, Timperman, & Galiano, 2012).

  • Pharmaceutical Synthesis : It is involved in pharmaceutical synthesis, such as in the preparation of 1-(4-Nitrophenyl methanesulfonyl) pyrrolidine, a compound that may have potential applications in drug development (Fei, 2004).

  • Material Science : In the field of materials science, it contributes to the development of semiconducting materials. An example is the oxidation of pyrrole with p-benzoquinone in methanesulfonic acid to produce organic semiconducting materials (Stejskal et al., 2018).

  • Molecular Interaction Studies : It is used in the study of molecular interactions, such as in examining hydrogen bonding and protonation in acid/base complexes involving this compound derivatives (Lehtonen et al., 2002).

Mechanism of Action

While the specific mechanism of action for Pyrrolidin-3-yl-methanesulfonic acid is not mentioned in the retrieved sources, the pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Future Directions

The pyrrolidine ring, a component of Pyrrolidin-3-yl-methanesulfonic acid, is of great interest in drug discovery due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization . This suggests that this compound and related compounds may have potential in the development of new drugs .

properties

IUPAC Name

pyrrolidin-3-ylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S/c6-10(8,9)4-5-1-2-7-3-5/h5,7H,1-4H2,(H2,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFINOWIINSTUNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30914924
Record name 1-(Pyrrolidin-3-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30914924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

95596-30-8
Record name Pyrrolidin-3-yl-methanesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095596308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Pyrrolidin-3-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30914924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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